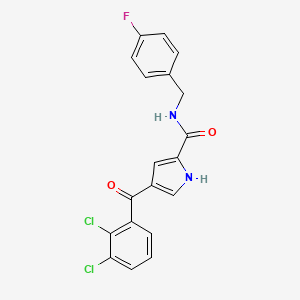
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2FN2O2 and its molecular weight is 391.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides synthesized from derivatives similar to "4-(2,3-dichlorobenzoyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide" exhibit remarkable thermal stability, solubility in organic solvents, and form transparent, tough films suitable for high-performance materials applications. These polyamides are synthesized through direct polycondensation, displaying glass transition temperatures and high thermal decomposition points, indicating their potential for advanced material science applications (Yang et al., 1999), (Hsiao et al., 2000).
Antibacterial Agents
Pyrrole-2-carboxamide derivatives, which include structural motifs related to "this compound," have been explored for their antibacterial properties. These compounds have shown efficacy against various Gram-positive and Gram-negative bacterial strains, highlighting their potential as lead compounds for developing new antibacterial agents (Mane et al., 2017).
Development of Non-Fullerene Acceptors
The chemical structure of "this compound" provides a basis for designing non-fullerene acceptors in organic solar cells. Compounds with benzyl and fluorinated benzyl side chains have been synthesized and characterized, showing promising efficiencies as non-fullerene acceptors in polymer-based organic solar cells. This indicates the compound's relevance in the field of renewable energy and organic electronics (Nazari et al., 2018).
Propriétés
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2/c20-15-3-1-2-14(17(15)21)18(25)12-8-16(23-10-12)19(26)24-9-11-4-6-13(22)7-5-11/h1-8,10,23H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTWXTMIOUQKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
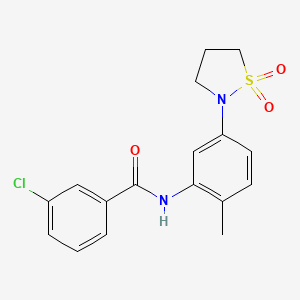
![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2674039.png)


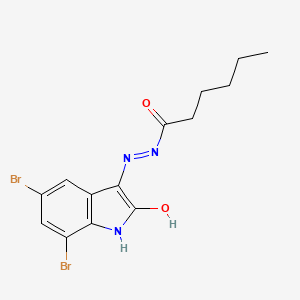
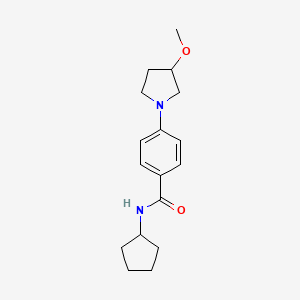

![N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2674048.png)
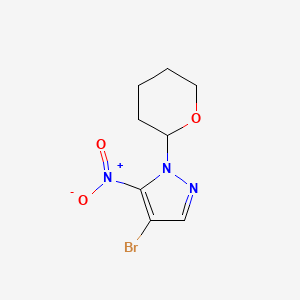
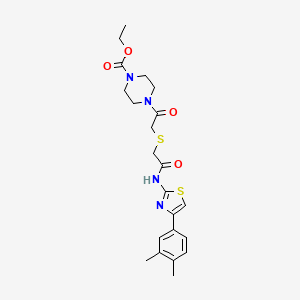
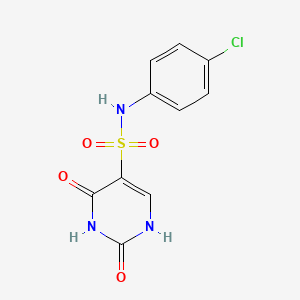
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine](/img/structure/B2674056.png)
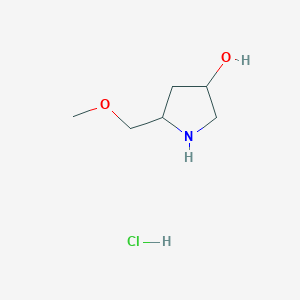
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2674060.png)
